Home > Products > Screening Compounds P61364 > Methyl 6-bromo-3-iodo-1H-indazole-4-carboxylate
Methyl 6-bromo-3-iodo-1H-indazole-4-carboxylate - 885523-89-7

Methyl 6-bromo-3-iodo-1H-indazole-4-carboxylate

Catalog Number: EVT-399187
CAS Number: 885523-89-7
Molecular Formula: C9H6BrIN2O2
Molecular Weight: 380.96 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

tert-Butyl 8-iodo-5,6-dihydro-5-methyl-6-oxo-4H-imidazo[1,5-a][1,4]benzodiazepine 3-carboxylate ([123I]3)

Compound Description: [123I]tert-Butyl 8-iodo-5,6-dihydro-5-methyl-6-oxo-4H-imidazo[1,5-a][1,4]benzodiazepine 3-carboxylate ([123I]3) is a radioligand designed for imaging diazepam-insensitive (DI) benzodiazepine receptors using single-photon emission computed tomography (SPECT). It exhibits high affinity and selectivity for these receptors. []

Relevance: Although not directly an indazole derivative, this compound shares the key features of a halogenated heterocyclic system with an ester substituent, similar to Methyl 6-bromo-3-iodo-1H-indazole-4-carboxylate. Both compounds involve the incorporation of iodine, albeit for different purposes - radiolabeling for imaging in [123I]3 and as a structural component in Methyl 6-bromo-3-iodo-1H-indazole-4-carboxylate. []

tert-Butyl 8-bromo-5,6-dihydro-5-methyl-6-oxo-4H-imidazo[1,5-a][1,4]benzodiazepine 3-carboxylate (4)

Compound Description: tert-Butyl 8-bromo-5,6-dihydro-5-methyl-6-oxo-4H-imidazo[1,5-a][1,4]benzodiazepine 3-carboxylate (4) serves as the precursor for the synthesis of the radioligand [123I]3. It possesses a bromine atom at the 8-position, which is replaced by iodine during the radiolabeling process. []

Relevance: This compound is a direct structural analogue of [123I]3, differing only in the halogen substituent at the 8-position. This highlights the versatility of halogenated heterocycles as precursors for radiolabeling and their potential in developing imaging agents. This structural similarity to [123I]3 also indirectly relates it to Methyl 6-bromo-3-iodo-1H-indazole-4-carboxylate, as both [123I]3 and Methyl 6-bromo-3-iodo-1H-indazole-4-carboxylate share the presence of a halogenated heterocyclic system with an ester substituent. []

1-(Methylcarbamoyl)methyl-3-phenyl-1H-indazole (3a)

Compound Description: This compound is the product of a ring transformation reaction involving 3,4-dihydro-1-methyl-6-phenyl-1,4,5-benzotriazocin-2(1H)-one (1a). The transformation involves a ring contraction, leading to the formation of the indazole ring system. []

Relevance: This compound is directly related to Methyl 6-bromo-3-iodo-1H-indazole-4-carboxylate as they both belong to the class of indazole derivatives. While the specific substituents differ, the core indazole structure is a common feature, highlighting the structural diversity within this class of compounds. []

Ethyl 4-(5-bromo-1H-indol-3-yl)-2,6,6-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

Compound Description: This compound features a bromo-substituted indole ring system fused to a hexahydroquinoline ring. The crystal structure reveals the presence of two independent molecules in the asymmetric unit, differing in the twist of the 5-bromo-1H-indole ring with respect to the hexahydroquinoline ring. []

Relevance: While this compound is an indole derivative and not an indazole, the presence of the bromo-substituted indole ring relates it to the bromo-substituted indazole ring in Methyl 6-bromo-3-iodo-1H-indazole-4-carboxylate. Both compounds showcase the use of bromine as a substituent in heterocyclic systems, highlighting its role in influencing molecular structure and properties. []

Methyl 5-chloro-4-fluoro-1H-indole-2-carboxylate

Compound Description: This compound is a key intermediate in the synthesis of phosphoindole inhibitors of HIV non-nucleoside reverse transcriptase. It features a chloro- and fluoro-substituted indole ring system with a methyl ester substituent. []

Relevance: Although an indole derivative, this compound shares structural similarities with Methyl 6-bromo-3-iodo-1H-indazole-4-carboxylate, particularly the presence of halogen substituents and a methyl ester group in both structures. This highlights the use of halogenated heterocycles as building blocks in the development of biologically active compounds. []

Silver Complexes with Substituted Terpyridines (1-6)

Compound Description: These compounds are a series of silver hexafluoroantimonate complexes with 4'-(4'-substituted-phenyl)-2,2':6',2''-terpyridine ligands. The ligands bear various substituents, including hydrogen (L1), methyl (L2), methylsulfonyl (L3), chloro (L4), bromo (L5), and iodo (L6). These complexes exhibit interesting photoluminescence properties and higher antiproliferative activities than cisplatin against several human carcinoma cell lines. []

Relevance: These complexes, while not directly related to the indazole structure, showcase the use of halogens, specifically chlorine, bromine, and iodine, in the design of metallodrugs with anticancer potential. The variation in activity based on the halogen substituent highlights the importance of halogen selection in drug development, similar to the presence of bromine and iodine in Methyl 6-bromo-3-iodo-1H-indazole-4-carboxylate. []

Methyl 1-(6-bromo-2-pyridinyl)-5-hydroxy-1H-pyrazole-3-carboxylate (2)

Compound Description: This pyrazole derivative features a bromo-substituted pyridine ring and a methyl ester group. It is synthesized as part of a study exploring solvent and copper ion-induced synthesis of pyridyl-pyrazole-3-one derivatives. []

Relevance: This compound shares the presence of a bromo-substituted heterocyclic system with a methyl ester substituent, similar to Methyl 6-bromo-3-iodo-1H-indazole-4-carboxylate. Both structures highlight the recurring use of bromine in heterocyclic chemistry and its influence on molecular properties. []

Overview

Methyl 6-bromo-3-iodo-1H-indazole-4-carboxylate is a halogenated heterocyclic compound with the molecular formula C9H6BrIN2O2C_9H_6BrIN_2O_2 and a molecular weight of 380.96 g/mol. This compound is characterized by its unique structural features, including bromine and iodine substituents, which contribute to its reactivity and potential applications in medicinal chemistry and organic synthesis. Methyl 6-bromo-3-iodo-1H-indazole-4-carboxylate serves as a valuable building block for the development of various therapeutic agents, particularly in the fields of oncology and inflammation research .

Source

The compound is synthesized through various methods involving the halogenation of indazole derivatives. It is commercially available from multiple suppliers, including Sigma-Aldrich and American Custom Chemicals Corporation, which provide it in different purities and quantities .

Classification

Methyl 6-bromo-3-iodo-1H-indazole-4-carboxylate falls under the category of indazole derivatives, which are known for their diverse biological activities. The presence of halogen atoms enhances its chemical reactivity, making it suitable for various chemical transformations .

Synthesis Analysis

Methods

The synthesis of methyl 6-bromo-3-iodo-1H-indazole-4-carboxylate typically involves two key steps: bromination and iodination. The general procedure includes:

  1. Bromination: Methyl indazole-4-carboxylate is treated with brominating agents such as N-bromosuccinimide in a solvent like dichloromethane.
  2. Iodination: The resulting brominated compound undergoes iodination using iodine or an iodine source under controlled conditions.

These reactions are often conducted in the presence of bases or solvents that facilitate the halogenation process.

Technical Details

The reaction conditions are critical for achieving high yields and purity. For instance, controlling temperature and reaction time can significantly influence the outcome. Typical yields for the halogenation steps can range from 60% to 80%, depending on the exact conditions employed.

Molecular Structure Analysis

Data

The compound's molecular structure contributes to its unique properties, including its ability to interact with biological targets. The presence of both bromine and iodine allows for diverse reactivity patterns in subsequent chemical reactions .

Chemical Reactions Analysis

Reactions

Methyl 6-bromo-3-iodo-1H-indazole-4-carboxylate can participate in several types of chemical reactions:

  1. Substitution Reactions: The halogen atoms (bromine and iodine) can be replaced by nucleophiles through nucleophilic substitution reactions.
  2. Oxidation and Reduction: The compound can undergo oxidation or reduction to yield various derivatives.
  3. Coupling Reactions: It can engage in coupling reactions, such as Suzuki-Miyaura coupling, facilitating the formation of complex organic molecules.

Technical Details

Common reagents for these reactions include sodium azide for substitution, potassium permanganate for oxidation, and lithium aluminum hydride for reduction. The choice of reagents and conditions significantly influences the products formed.

Mechanism of Action

The mechanism of action for methyl 6-bromo-3-iodo-1H-indazole-4-carboxylate is primarily based on its interactions with biological targets such as enzymes or receptors. While specific mechanisms are not extensively documented, it is believed that the compound may modulate biological pathways through binding interactions facilitated by its halogen substituents. This binding may enhance affinity towards specific targets, potentially leading to therapeutic effects .

Physical and Chemical Properties Analysis

Physical Properties

Methyl 6-bromo-3-iodo-1H-indazole-4-carboxylate typically appears as a solid at room temperature. Its melting point and solubility characteristics are influenced by the presence of halogens.

Chemical Properties

Key chemical properties include:

  • Molecular Weight: 380.96 g/mol
  • Solubility: Soluble in organic solvents like dichloromethane.

These properties make it suitable for various applications in synthetic chemistry .

Applications

Methyl 6-bromo-3-iodo-1H-indazole-4-carboxylate has several significant applications:

  1. Medicinal Chemistry: It serves as a precursor in the synthesis of potential anti-cancer and anti-inflammatory agents.
  2. Biological Studies: The compound is utilized to investigate the biological activity of indazole derivatives, aiding in understanding their interactions with biological systems.
  3. Chemical Synthesis: It acts as an intermediate for synthesizing more complex organic molecules, contributing to advancements in synthetic methodologies.
Introduction to Indazole-Based Pharmacophores in Modern Drug Discovery

Role of Halogenated Indazole Derivatives in Medicinal Chemistry

Halogenation dramatically enhances the biological potential of indazole scaffolds by influencing both physicochemical properties and target interactions. Heavy halogen atoms (bromine, iodine) confer distinctive characteristics:

  • Electron-Withdrawing Effects: Halogens reduce electron density at adjacent positions, facilitating nucleophilic displacement reactions. The C3-iodo group in Methyl 6-bromo-3-iodo-1H-indazole-4-carboxylate displays exceptional reactivity in metal-catalyzed cross-couplings, serving as a synthetic linchpin for generating diverse libraries [4] [6].
  • Steric Guidance: Bulky halogens (e.g., C6-bromo) direct metalation and coupling reactions to specific molecular regions, enabling regioselective derivatization [4].
  • Hydrophobic Pocket Occupation: Bromine/iodo substituents enhance hydrophobic interactions in enzyme binding sites. FGFR1 kinase inhibitors incorporating halogenated indazoles demonstrate 10-100x potency improvements due to halogen bonding with Ala564 backbone carbonyls [2] [9].

Table 1: Biological Activity of Halogenated Indazole Kinase Inhibitors

CompoundFGFR1 IC₅₀ (μM)Ligand EfficiencyKey Halogen Interactions
Indazole derivative 4900.35N-H···Ala564 H-bond
Indazole derivative 6360.48Iodo···Hydrophobic pocket contact
Optimized compound 102.00.44Bromo···H2 subsite occupancy

[2]

Halogenated indazoles frequently serve as intermediates in synthesizing clinical candidates. For example, the C6-bromo/C3-iodo motifs in Methyl 6-bromo-3-iodo-1H-indazole-4-carboxylate enable sequential functionalization via Suzuki-Miyaura coupling (iodo displacement) followed by Buchwald-Hartwig amination (bromo displacement) to generate dual-targeted kinase inhibitors [4] [9].

Structural Significance of 6-Bromo-3-Iodo Substitution Patterns

The specific positioning of halogens at C6 and C3 creates synergistic effects that enhance both synthetic utility and target engagement:

  • Ortho Effect: The 1,3-dihalo relationship between C3-iodo and C4-carboxylate activates the C3 position toward metal-catalyzed cross-coupling. This electronic activation enables efficient derivatization even at low catalyst loadings [4] [6].
  • Differential Reactivity: Bromine undergoes oxidative addition more slowly than iodine, allowing sequential functionalization. Palladium catalysts preferentially displace iodine at C3 before bromine at C6, enabling programmable synthesis [6].
  • Binding Pocket Complementarity: In FGFR kinases, the C6-bromo occupies a hydrophobic subpocket (H2 site), while the C3-iodo orientation permits hydrogen bonding with Ala564 backbone amide. Molecular modeling confirms that 3-iodoindazoles form 0.3–0.5 Å shorter H-bonds versus non-halogenated analogs [2] [9].

Table 2: Physicochemical Properties of Methyl 6-Bromo-3-Iodo-1H-Indazole-4-Carboxylate

PropertyValueMethod/Reference
Molecular FormulaC₉H₆BrIN₂O₂ [1] [6]
Molecular Weight380.96 g/mol [4] [6]
CAS Registry Number885523-89-7 [4] [6]
SMILESCOC(=O)c1cc(Br)cc2[nH]nc(I)c12 [1] [3]
InChI KeyAYZUZQGRXQHAMA-UHFFFAOYSA-N [1] [3]
Predicted Boiling Point466.9±40.0 °C [6]
Predicted pKa9.25±0.40 [6]

The steric bulk of C6-bromo/C3-iodo groups induces non-planar conformation in the indazole ring, potentially enhancing selectivity for kinases with constrained ATP-binding pockets. This distortion explains the 50-fold potency difference observed between C6-brominated and non-halogenated indazoles in FGFR1 inhibition assays [2].

Position-Specific Functionalization of Indazole Scaffolds

The reactivity landscape of Methyl 6-bromo-3-iodo-1H-indazole-4-carboxylate enables rational drug design through position-selective modifications:

  • C3 Functionalization: Iodine undergoes efficient Pd(0)-catalyzed cross-coupling to install aryl, heteroaryl, or alkynyl groups. Suzuki reactions with pyridylboronic acids yield analogs capable of additional H-bonding (e.g., with Asp641 in FGFR1), improving potency 18-fold over parent fragments [2] [4].
  • C6 Bromine Replacement: Bromine displacement occurs via Pd-catalyzed amination or copper-mediated etherification. Ethoxy substitution at C6 enhances FGFR1 inhibition (IC₅₀ = 2.0 μM) by occupying the H1 hydrophobic pocket [2] [9].
  • Carboxylate Diversification: The C4-methyl ester undergoes hydrolysis to carboxylic acid, enabling amide coupling to introduce solubilizing groups or secondary pharmacophores. Reduction to alcohols provides polarity-matched linkers for PROTAC development [4] [6].

Table 3: Synthetic Routes for Functionalizing Methyl 6-Bromo-3-Iodo-1H-Indazole-4-Carboxylate

Reaction TypeConditionsPosition ModifiedKey Products
Suzuki CouplingPd(PPh₃)₄, Na₂CO₃, DME/H₂O, 80°CC3-Iodo3-Aryl/heteroaryl derivatives
Buchwald-HartwigPd₂(dba)₃, XantPhos, Cs₂CO₃, dioxaneC6-Bromo6-Amino substituted indazoles
Ester HydrolysisLiOH, THF/H₂O, RTC4-CarboxylateCarboxylic acid intermediates
Nucleophilic SubstitutionCuI, phenanthroline, K₃PO₄C6-Bromo6-Alkoxy/aryloxy indazoles

[2] [4] [6]

The C4-carboxylate participates in intramolecular hydrogen bonding with the N1-H proton, locking the indazole in the 1H-tautomeric form. This tautomeric preference enhances planarity when conjugated to extended π-systems in kinase inhibitors [7] [9]. Recent applications include synthesizing PARP inhibitors featuring 3-aryl-6-bromoindazole cores, where the bromine serves as a handle for introducing radioisotopes for diagnostic imaging [5] [9].

Table 4: Clinically Relevant Indazole Derivatives Derived from Halogenated Intermediates

CompoundTherapeutic TargetIndazole Substitution PatternDevelopment Status
PazopanibVEGFR/PDGFR5-Halo-3-pyrimidinylFDA-approved
AxitinibVEGFR6-Bromo-3-vinylFDA-approved
NiraparibPARP3-Iodo-7-carboxamideFDA-approved
NemiralisibPI3Kδ6-Indole substitutedPhase II
BrilanestrantEstrogen receptor3-Ethyl-6-hydroxyPhase II

[5] [7] [9]

Properties

CAS Number

885523-89-7

Product Name

Methyl 6-bromo-3-iodo-1H-indazole-4-carboxylate

IUPAC Name

methyl 6-bromo-3-iodo-2H-indazole-4-carboxylate

Molecular Formula

C9H6BrIN2O2

Molecular Weight

380.96 g/mol

InChI

InChI=1S/C9H6BrIN2O2/c1-15-9(14)5-2-4(10)3-6-7(5)8(11)13-12-6/h2-3H,1H3,(H,12,13)

InChI Key

AYZUZQGRXQHAMA-UHFFFAOYSA-N

SMILES

COC(=O)C1=CC(=CC2=NNC(=C12)I)Br

Canonical SMILES

COC(=O)C1=CC(=CC2=NNC(=C12)I)Br

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.